(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one
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Overview
Description
(3R,4S)-3-ethoxy-5-oxaspiro[34]octan-1-one is a spirocyclic compound characterized by a unique structure that includes an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of t-butyllithium and lithium naphthalenide. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, followed by careful workup and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.
Scientific Research Applications
(3R,4S)-3-ethoxy-5-oxaspiro[3
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism by which (3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity through its unique spirocyclic structure. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
(3R)-3-{[(2S)-2-ethylhexyl]oxy}spiro[3.4]octan-1-one: This compound shares a similar spirocyclic core but differs in the substituent groups attached to the ring system.
2,6-diazaspiro[3.4]octan-7-one: Another spirocyclic compound with potential medicinal applications, particularly as sigma-1 receptor antagonists.
Uniqueness
(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one stands out due to its specific stereochemistry and the presence of an ethoxy group, which imparts unique reactivity and potential biological activity compared to other spirocyclic compounds.
Properties
IUPAC Name |
(1R,4S)-1-ethoxy-5-oxaspiro[3.4]octan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-11-8-6-7(10)9(8)4-3-5-12-9/h8H,2-6H2,1H3/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAMIGDGVVWAF-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C12CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CC(=O)[C@]12CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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